molecular formula C21H24FN3O4 B3083800 [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-38-6

[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083800
CAS No.: 1142205-38-6
M. Wt: 401.4 g/mol
InChI Key: UVHLJJKVTZROBH-UHFFFAOYSA-N
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Description

The compound [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid features a piperazine core substituted with a 4-fluorophenyl group at the 1-position, a 2-oxoethyl linker, and an acetic acid moiety connected via a (4-methoxyphenyl)amino group. This structure combines key pharmacophoric elements:

  • Piperazine: Enhances solubility and modulates receptor interactions.
  • 4-Methoxyphenyl: Provides electron-donating properties, influencing pharmacokinetics.
  • Acetic Acid: Enhances polarity and bioavailability .

Properties

IUPAC Name

2-(N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-19-8-6-18(7-9-19)25(15-21(27)28)14-20(26)24-12-10-23(11-13-24)17-4-2-16(22)3-5-17/h2-9H,10-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHLJJKVTZROBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132757
Record name Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-38-6
Record name Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142205-38-6) is a bioactive small molecule with potential therapeutic applications. This compound features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. The biological activity of this compound is primarily evaluated in terms of its antioxidant and anticancer properties.

  • Molecular Formula : C21H24FN3O4
  • Molecular Weight : 401.44 g/mol
  • Hazard Classification : Irritant

Biological Activity Overview

The biological activity of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid has been investigated in several studies, focusing on its antioxidant and anticancer properties.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals. The results indicated that this compound exhibits significant antioxidant activity, outperforming some known antioxidants such as ascorbic acid.

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid55.92%
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid62.34%

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

In vitro studies have shown that [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay revealed IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
U-8715
MDA-MB-23120

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Mechanistic Studies

Mechanistic studies have suggested that the anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. The activation of caspases and disruption of microtubule formation were noted, indicating a mechanism similar to that of established chemotherapeutic agents.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid. The study reported enhanced cytotoxicity against resistant cancer cell lines, demonstrating the compound's potential to overcome common drug resistance mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Moieties and Functional Group Variations

Table 1: Key Structural Differences and Functional Groups
Compound Name / ID (Evidence) Piperazine Substituent Linker Group Terminal Group Notable Features
Target Compound 4-Fluorophenyl 2-Oxoethyl (4-Methoxyphenyl)amino acetic acid Balanced electronic profile
4j () Benzothiazol-2-yl Oxoethyl-morpholine Carboxamide Benzothiazole may enhance π-π stacking
C4 () 4-Fluorophenyl Quinoline-carbonyl Methyl benzoate Lipophilic quinoline core
15 () 3-Chlorophenyl Oxoethoxy Acetic acid Chlorine introduces steric bulk
1439904-41-2 () 4-Chlorophenyl Direct attachment 4-Fluorophenyl acetic acid Dual halogenation for enhanced binding
1142205-55-7 () 4-Nitrophenyl 2-Oxoethyl (4-Methoxyphenyl)amino acetic acid Nitro group increases electron deficiency

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound (Evidence) Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~406 2.1 Moderate (acetic acid)
4j () 452 3.5 Low (carboxamide)
C4 () 439 4.2 Very low (ester)
1142205-55-7 () 462 1.8 High (nitro polar)
  • The target’s acetic acid group improves aqueous solubility compared to ester or amide analogs () .

Q & A

Q. What are the established synthetic routes for [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, and how can reaction conditions be optimized for improved yield?

Methodological Answer: A multi-step synthesis is typically employed, leveraging nucleophilic substitution and coupling reactions. For example, a related piperazine derivative was synthesized via:

  • Step 1: Reaction of 4-fluorophenylpiperazine with chloroacetyl chloride to form the 2-oxoethyl intermediate.
  • Step 2: Coupling with 4-methoxyphenylamine via reductive amination.
  • Step 3: Acetic acid moiety introduction using bromoacetic acid under basic conditions.
    Optimization includes:
  • Solvent selection: Dichloromethane or ethanol for improved solubility .
  • Catalysts: Potassium carbonate for deprotonation and acceleration of nucleophilic steps .
  • Purification: Silica gel chromatography (EtOAc/petroleum ether, 1:1) to isolate intermediates .

Q. How can X-ray crystallography and NMR spectroscopy resolve the stereochemistry and conformational stability of this compound?

Methodological Answer:

  • X-ray crystallography: Single-crystal analysis confirms bond lengths (e.g., C–C = 1.53 Å) and dihedral angles between the piperazine ring and fluorophenyl group. H atoms are placed via riding models, refining with Uiso constraints .
  • NMR: <sup>1</sup>H and <sup>13</sup>C NMR distinguish rotamers. For example, splitting in the piperazine proton signals (δ 2.5–3.5 ppm) indicates restricted rotation. <sup>19</sup>F NMR confirms para-substitution on the fluorophenyl group (δ -115 ppm) .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

Methodological Answer:

  • Receptor binding assays: Use radioligand displacement (e.g., [<sup>3</sup>H]-8-OH-DPAT for serotonin 5-HT1A receptors) due to structural similarity to piperazine-based ligands .
  • Cell viability assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin, comparing IC50 values with controls like doxorubicin .
  • Microbial inhibition: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC determination) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities for this compound across different studies?

Methodological Answer:

  • Standardize assay conditions: Control pH (7.4), temperature (25°C), and buffer composition (e.g., Tris-HCl vs. phosphate) to minimize variability .
  • Validate ligand purity: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Cross-validate with orthogonal methods: Compare radioligand binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. What computational strategies predict the compound’s interaction with serotonin receptors, and how do they align with experimental data?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model binding poses in the 5-HT1A receptor (PDB: 7E2Z). Key interactions include hydrogen bonds between the acetic acid group and Ser<sup>159</sup> .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the piperazine-fluorophenyl moiety in the hydrophobic pocket .
  • QSAR modeling: Corrogate electronic parameters (e.g., Hammett σ for the 4-methoxyphenyl group) with experimental pIC50 values .

Q. How can synthetic byproducts or degradation products be identified and quantified to ensure batch consistency?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (0.1% formic acid in water/acetonitrile) to detect impurities. For example, hydrolytic degradation products (e.g., free piperazine) show m/z 185.2 .
  • Stability studies: Accelerated testing (40°C/75% RH for 6 months) with periodic sampling. Quantify via peak area normalization (HPLC-DAD, 254 nm) .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (e.g., high potency in leukemia cells but low efficacy in solid tumors) be investigated?

Methodological Answer:

  • Mechanistic profiling: Compare apoptosis markers (caspase-3 activation) vs. necroptosis (RIPK1 levels) across cell types .
  • Membrane permeability: Measure intracellular accumulation via LC-MS (e.g., 2.5 µM in Jurkat vs. 0.8 µM in A549) .
  • Resistance factors: Screen for ABC transporter overexpression (e.g., P-gp efflux via calcein-AM assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

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